Leritrelvir

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

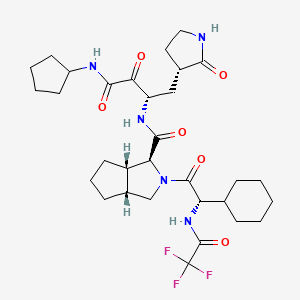

Molecular Formula |

C31H44F3N5O6 |

|---|---|

Molecular Weight |

639.7 g/mol |

IUPAC Name |

(3S,3aS,6aR)-2-[(2S)-2-cyclohexyl-2-[(2,2,2-trifluoroacetyl)amino]acetyl]-N-[(2S)-4-(cyclopentylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide |

InChI |

InChI=1S/C31H44F3N5O6/c32-31(33,34)30(45)38-23(17-7-2-1-3-8-17)29(44)39-16-19-9-6-12-21(19)24(39)27(42)37-22(15-18-13-14-35-26(18)41)25(40)28(43)36-20-10-4-5-11-20/h17-24H,1-16H2,(H,35,41)(H,36,43)(H,37,42)(H,38,45)/t18-,19-,21-,22-,23-,24-/m0/s1 |

InChI Key |

ICGMMLTUQDVAST-HEZDJTGRSA-N |

Isomeric SMILES |

C1CCC(CC1)[C@@H](C(=O)N2C[C@@H]3CCC[C@@H]3[C@H]2C(=O)N[C@@H](C[C@@H]4CCNC4=O)C(=O)C(=O)NC5CCCC5)NC(=O)C(F)(F)F |

Canonical SMILES |

C1CCC(CC1)C(C(=O)N2CC3CCCC3C2C(=O)NC(CC4CCNC4=O)C(=O)C(=O)NC5CCCC5)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Leritrelvir (RAY1216): A Technical Guide on the Mechanism of Action Against SARS-CoV-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leritrelvir (also known as RAY1216) is a potent, orally active antiviral agent that has demonstrated significant efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Developed as a single-agent therapy without the need for a pharmacokinetic booster like ritonavir, this compound represents a critical advancement in the management of COVID-19. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative biochemical, in vitro, in vivo, and clinical data. Detailed experimental methodologies are provided, and key pathways and workflows are visualized to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action: Inhibition of the Main Protease (Mpro)

The primary target of this compound is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro) or non-structural protein 5 (NSP5).[1][2] Mpro is a cysteine protease essential for the viral life cycle.[1][3] It functions by cleaving the two large viral polyproteins, pp1a and pp1ab, at multiple specific sites to release functional non-structural proteins.[4][5] These proteins are vital for forming the viral replication and transcription complex (RTC). By inhibiting Mpro, this compound effectively halts the processing of these polyproteins, thereby preventing viral replication and maturation.[4][6]

This compound is a peptidomimetic, α-ketoamide-based inhibitor.[7][8] Its mechanism is characterized by the formation of a reversible, covalent bond between its α-ketoamide "warhead" and the catalytic cysteine residue (Cys145) in the Mpro active site.[1][9] This interaction makes this compound a slow-tight binding inhibitor, with a notably long drug-target residence time, which contributes to its sustained antiviral activity.[1][10]

Quantitative Data Summary

This compound's potency has been quantified through various biochemical, cellular, and preclinical assays.

Table 1: Biochemical and In Vitro Antiviral Activity

| Parameter | Value | Target/Variant | Cell Line | Reference |

| Ki (Inhibition Constant) | 8.6 nM | SARS-CoV-2 Mpro | - | [1][10] |

| 8.4 nM | SARS-CoV-2 Mpro | - | ||

| Drug-Target Residence Time | 104 minutes | SARS-CoV-2 Mpro | - | [1][10] |

| IC50 (vs. Mpro enzyme) | 36 nM | SARS-CoV-2 (βCoV/KOR/KCDC03/2020) | Vero | [6] |

| EC50 (Antiviral Activity) | 95 nM | Wild-Type (WT) | Vero E6 | [1] |

| 130 nM | Alpha (B.1.1.7) | Vero E6 | [1] | |

| 277 nM | Beta (B.1.351) | Vero E6 | [1] | |

| 97 nM | Delta (B.1.617.2) | Vero E6 | [1] | |

| 86 nM | Omicron (BA.1) | Vero E6 | [1] | |

| 158 nM | Omicron (BA.5) | Vero E6 | [1] | |

| EC90 (Antiviral Activity) | 228 nM | Wild-Type (WT) | - | [6] |

| 351 nM | Alpha (B.1.1.7) | - | [6] | |

| 688 nM | Beta (B.1.351) | - | [6] | |

| 254 nM | Delta (B.1.617.2) | - | [6] | |

| 208 nM | Omicron (BA.1) | - | [6] | |

| 363 nM | Omicron (BA.5) | - | [6] | |

| 415 nM | Omicron (XBB.1.9.1) | - | [6] |

Table 2: Preclinical In Vivo Efficacy (K18-hACE2 Mouse Model)

| Species | Dosing Regimen | Efficacy Endpoint | Result | Reference |

| K18-hACE2 Mouse | 150 mg/kg/day (oral, 5 days) | Survival Protection | 14% | [1] |

| K18-hACE2 Mouse | 300 mg/kg/day (oral, 5 days) | Survival Protection | 43% | [1] |

| K18-hACE2 Mouse | 600 mg/kg/day (oral, 5 days) | Survival Protection | 100% | [1] |

| K18-hACE2 Mouse | 300 mg/kg & 600 mg/kg | Inhibition Rate (vs. Delta) | 42.86% & 100% | [6] |

Table 3: Phase 3 Clinical Trial Efficacy (NCT05620160)

| Parameter | This compound Group (400 mg TID) | Placebo Group | Outcome | Reference |

| Primary Endpoint | ||||

| Median Time to Sustained Clinical Recovery | 251.02 hours | 271.33 hours | Statistically significant reduction (p=0.0022) | [10] |

| Virological Endpoint | ||||

| Viral Load Reduction (Day 4) | -0.82 log10 copies/mL | Baseline | Significant reduction compared to placebo | [10] |

Experimental Protocols

The characterization of this compound involved a multi-stage evaluation process, from enzymatic assays to large-scale clinical trials.

Mpro Enzyme Inhibition and Kinetic Assays

-

Objective: To determine the direct inhibitory activity and binding kinetics of this compound against purified SARS-CoV-2 Mpro.

-

Methodology:

-

Enzyme and Substrate: Recombinant SARS-CoV-2 Mpro is expressed and purified. A fluorogenic substrate, often a peptide sequence mimicking a natural cleavage site with a FRET (Förster Resonance Energy Transfer) pair, is used.[11]

-

Assay Protocol: The assay is performed in 384-well plates. A fixed concentration of Mpro is pre-incubated with serial dilutions of this compound for a defined period. The reaction is initiated by adding the fluorogenic substrate.

-

Data Acquisition: The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).[12]

-

Kinetic Analysis: To characterize the slow-tight binding mechanism, progress curves (fluorescence vs. time) are globally fitted to mechanistic models (e.g., Morrison equation for tight-binding inhibitors) using specialized software like DynaFit.[4] This analysis yields the inhibition constant (Ki) and the on/off rates, which are used to calculate the drug-target residence time.

-

Cell-Based Antiviral Activity Assays

-

Objective: To measure the efficacy of this compound in inhibiting viral replication in a cellular context.

-

Methodology:

-

Cell Line: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are commonly used.[1]

-

Protocol: Cells are seeded in multi-well plates and incubated. They are then treated with various concentrations of this compound before or during infection with a known titer of a SARS-CoV-2 variant.

-

Incubation: The infected cells are incubated for a period, typically 72 hours, to allow for multiple cycles of viral replication.[1]

-

Quantification: The antiviral effect is quantified by measuring the reduction in viral-induced cytopathic effect (CPE) or by a plaque reduction assay. The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

-

X-ray Crystallography

-

Objective: To elucidate the precise binding mode of this compound within the Mpro active site.

-

Methodology:

-

Crystallization: Purified Mpro is co-crystallized with an excess of this compound.

-

Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction patterns are collected by a detector.[12][13]

-

Structure Determination: The diffraction data are processed to generate an electron density map. The molecular model of the Mpro-Leritrelvir complex is built into this map and refined.[8] The final structure reveals the covalent attachment to Cys145 and the specific hydrogen bonds and hydrophobic interactions between the inhibitor and active site residues.[8]

-

In Vivo Efficacy Studies

-

Objective: To assess the antiviral efficacy and impact on disease progression in a relevant animal model.

-

Methodology:

-

Animal Model: K18-hACE2 transgenic mice are used, as they express the human ACE2 receptor and develop a severe respiratory disease that mimics aspects of human COVID-19.[2][7]

-

Infection and Treatment: Mice are intranasally inoculated with a specific dose (e.g., 10^4 TCID50) of a SARS-CoV-2 variant.[2] Treatment with this compound (or a vehicle control) is initiated via oral gavage and continued for a set duration, typically 5 days.[1]

-

Endpoints: Key endpoints include monitoring body weight, survival rates, and clinical signs of disease. At specific time points, lung tissues are harvested to quantify viral titers (via TCID50 or qRT-PCR) and to assess lung pathology through histopathology.[14]

-

Human Clinical Trials (Phase 3)

-

Objective: To determine the efficacy and safety of this compound monotherapy in patients with mild-to-moderate COVID-19.

-

Methodology (NCT05620160): [10]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

-

Participants: 1359 adults (18-75 years) with symptomatic, mild-to-moderate COVID-19, randomized within 5 days of a positive test.

-

Intervention: Participants were randomly assigned (1:1) to receive either oral this compound (400 mg, three times daily) or a matching placebo for 5 days.

-

Primary Endpoint: The primary measure of efficacy was the time from the first dose to the sustained clinical recovery of all 11 targeted COVID-19 symptoms.

-

Secondary Endpoints: Key secondary endpoints included changes in viral load from baseline and the incidence of progression to severe COVID-19. Safety was assessed by monitoring adverse events.

-

Conclusion

This compound is a highly specific and potent inhibitor of the SARS-CoV-2 main protease. Its α-ketoamide warhead forms a covalent yet reversible bond with the catalytic Cys145, leading to a prolonged drug-target residence time and effective blockade of viral polyprotein processing. This mechanism has been validated through extensive biochemical, cellular, and preclinical animal studies, demonstrating broad activity against multiple SARS-CoV-2 variants.[1] Crucially, its efficacy and safety as a monotherapy have been confirmed in a large-scale Phase 3 clinical trial, establishing it as a valuable therapeutic agent in the fight against COVID-19.[10] Its favorable pharmacokinetic profile, which obviates the need for a boosting agent, simplifies treatment regimens and reduces the potential for drug-drug interactions.[15]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. K18-hACE2 mice develop respiratory disease resembling severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. ftp.biokin.com [ftp.biokin.com]

- 5. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 [frontiersin.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ebiohippo.com [ebiohippo.com]

- 12. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dgk-home.de [dgk-home.de]

- 14. researchgate.net [researchgate.net]

- 15. wuxibiology.com [wuxibiology.com]

a-ketoamide based peptidomimetic inhibitors of SARS-CoV-2

An In-depth Technical Guide on α-Ketoamide Based Peptidomimetic Inhibitors of SARS-CoV-2

For Researchers, Scientists, and Drug Development Professionals

The global health crisis caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has spurred an intensive search for effective antiviral therapeutics. A primary target for drug development is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2][3] This enzyme is crucial for the viral life cycle as it processes viral polyproteins into functional proteins essential for viral replication and transcription.[2][3] The unique cleavage specificity of Mpro, which is not shared by human proteases, makes it an attractive target for developing selective antiviral drugs with a low likelihood of toxicity.[2][4]

Among the various classes of inhibitors being investigated, α-ketoamide based peptidomimetics have emerged as a particularly promising group. These compounds mimic the natural peptide substrates of Mpro and contain an electrophilic α-ketoamide "warhead" that can covalently interact with the enzyme's active site.[5] This guide provides a detailed technical overview of the mechanism of action, structure-activity relationships (SAR), inhibitory potency, and experimental evaluation of these inhibitors.

Mechanism of Action: Covalent Inhibition of Mpro

The inhibitory action of α-ketoamides is centered on the formation of a covalent bond with the catalytic dyad of the Mpro active site. The active site of Mpro features a cysteine-histidine catalytic dyad (Cys145 and His41). The peptidomimetic backbone of the inhibitor positions the electrophilic α-ketoamide warhead in proximity to the nucleophilic thiol group of Cys145.

The key steps of the inhibition mechanism are:

-

Binding: The inhibitor binds to the substrate-binding site of Mpro, which is located at the interface of domains I and II of the enzyme.[2] The peptidomimetic portions of the inhibitor (P1, P2, P3, etc.) form specific interactions with the corresponding subsites (S1, S2, S3) of the enzyme.

-

Nucleophilic Attack: The catalytic Cys145 residue performs a nucleophilic attack on the carbonyl carbon of the α-ketoamide warhead.

-

Covalent Adduct Formation: This attack results in the formation of a reversible covalent thiohemiketal adduct.[2]

-

Stabilization: The resulting oxyanion is stabilized by hydrogen bonds from the main-chain amides of Gly143, Cys145, and Ser144, which constitute the "oxyanion hole" of the protease.[2] This covalent modification of the active site effectively blocks the enzyme's catalytic activity, thereby inhibiting viral polyprotein processing and halting viral replication.[2][4]

Caption: Covalent inhibition of Mpro by an α-ketoamide inhibitor.

Structure-Activity Relationship (SAR) Analysis

The potency of α-ketoamide inhibitors is highly dependent on the chemical nature of the substituents at the P1, P2, P3, and P4 positions of the peptidomimetic scaffold. These positions interact with the corresponding S1, S2, S3, and S4 pockets of the Mpro active site.

-

P1 Position: The S1 pocket of Mpro has a strong preference for a glutamine (Gln) residue. Therefore, incorporating a Gln mimetic at the P1 position, such as a γ-lactam moiety or pyroglutamine, is crucial for high-affinity binding and selectivity.[6][7]

-

P2 Position: The S2 pocket is more plastic and can accommodate a variety of hydrophobic groups.[2] The optimization of the P2 substituent has been shown to be critical for achieving broad-spectrum activity against different coronaviruses.[8] Moieties such as cyclohexyl, cyclopropyl, and cyclopentylproline have been successfully utilized.[2][6]

-

P3 and P4 Positions: These positions are more solvent-exposed. Modifications at these sites, often involving bulky hydrophobic groups like cyclohexylglycine or capping groups like trifluoroacetamide, can enhance interactions with the enzyme surface and improve pharmacokinetic properties.[6] For instance, incorporating a pyridone ring to replace the P3-P2 amide bond has been explored to increase the inhibitor's plasma half-life.[2]

Quantitative Data on Inhibitory Potency

The efficacy of α-ketoamide inhibitors is quantified by their half-maximal inhibitory concentration (IC50) against the purified Mpro enzyme and their half-maximal effective concentration (EC50) in cell-based antiviral assays. The table below summarizes the reported potency of several notable α-ketoamide inhibitors.

| Compound ID | Mpro IC50 (nM) | Cell-based EC50 (nM) | Cell Line | Reference |

| 20j | 19.0 | 138.1 | - | [1] |

| 27h | 10.9 | 43.6 | - | [3][9] |

| 11r | 180 | - | - | [2] |

| 13b | 670 | 4000 - 5000 | Calu-3 | [2] |

| RAY1216 | Kᵢ = 8.6 | Comparable to Nirmatrelvir | Vero E6 | [6][10][11] |

| M-1-6 | 80 | - | - | [7] |

Note: Kᵢ is the inhibition constant. A lower value indicates higher potency.

The data reveals that compounds like 27h and 20j exhibit potent enzymatic inhibition in the low nanomolar range, which translates to excellent antiviral activity in cellular assays.[1][3] The inhibitor RAY1216 is a slow-tight inhibitor with a drug-target residence time approximately 12 times longer than that of nirmatrelvir, suggesting a more stable enzyme-inhibitor complex.[6][10]

Experimental Protocols

The discovery and development of α-ketoamide inhibitors involve a series of biochemical and cell-based assays to determine their efficacy and mechanism of action.

General Workflow for Inhibitor Evaluation

The typical workflow begins with the chemical synthesis of the inhibitor, followed by in vitro enzymatic assays to determine its potency against the target protease. Promising candidates are then advanced to cell-based assays to evaluate their antiviral activity against live viruses.

Caption: A typical experimental workflow for evaluating Mpro inhibitors.

Enzyme Inhibition Assay (FRET-based)

A commonly used method to measure Mpro inhibition is a Fluorescence Resonance Energy Transfer (FRET)-based peptide cleavage assay.[6]

-

Reagents and Setup: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture includes a buffer solution, purified recombinant SARS-CoV-2 Mpro, and a fluorogenic peptide substrate containing the Mpro cleavage sequence flanked by a FRET pair (e.g., EDANS/DABCYL).

-

Inhibitor Addition: The α-ketoamide inhibitor, at various concentrations, is pre-incubated with the Mpro enzyme to allow for binding.

-

Reaction Initiation and Monitoring: The reaction is initiated by adding the FRET substrate. If the Mpro is active, it cleaves the substrate, separating the FRET pair and leading to an increase in fluorescence. The fluorescence signal is monitored over time using a plate reader.

-

Data Analysis: The rate of reaction is calculated from the slope of the fluorescence versus time plot. The percentage of inhibition at each inhibitor concentration is determined relative to a control without inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.

Antiviral Cell-Based Assay (Cytopathic Effect - CPE)

This assay evaluates the ability of the inhibitor to protect host cells from virus-induced death (cytopathic effect).[6]

-

Cell Seeding: A monolayer of susceptible host cells (e.g., Vero E6) is seeded in a multi-well plate.

-

Infection: The cells are infected with a known titer of SARS-CoV-2.

-

Treatment: Immediately after infection, the cell culture medium is replaced with a medium containing serial dilutions of the α-ketoamide inhibitor.

-

Incubation: The plates are incubated for a period (e.g., 72 hours) to allow for viral replication and the development of CPE in untreated control wells.[6]

-

Quantification of CPE: The extent of cell death is quantified. This can be done visually by microscopy or more quantitatively using a cell viability assay (e.g., MTS or CellTiter-Glo assay), which measures the metabolic activity of surviving cells.

-

Data Analysis: The EC50 value, the concentration of the inhibitor that protects 50% of the cells from CPE, is determined by plotting cell viability against inhibitor concentration and fitting the data to a sigmoidal dose-response curve. A parallel cytotoxicity assay (without the virus) is also performed to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).

Pharmacokinetic Properties

A critical aspect of drug development is ensuring that the inhibitor has favorable pharmacokinetic (PK) properties, including good absorption, distribution, metabolism, and excretion (ADME). Research has focused on modifying the peptidomimetic scaffold to improve PK profiles. For example, inhibitor 27h was reported to possess favorable pharmacokinetic properties.[3] Furthermore, RAY1216 demonstrated improved pharmacokinetics in animal models compared to nirmatrelvir, which may allow it to be used without a PK booster like ritonavir.[6][11]

Conclusion

α-ketoamide based peptidomimetic inhibitors represent a potent and promising class of antiviral agents targeting the SARS-CoV-2 main protease. Their covalent mechanism of action leads to effective inhibition of viral replication. Extensive structure-activity relationship studies have identified key structural motifs required for high potency, leading to the development of inhibitors with low nanomolar IC50 and EC50 values. Standardized in vitro and cell-based assays are crucial for their evaluation and optimization. With some candidates demonstrating favorable pharmacokinetic profiles, α-ketoamide inhibitors continue to be a major focus in the development of oral therapeutics for COVID-19 and potentially for future coronavirus outbreaks.

References

- 1. Discovery of α-Ketoamide inhibitors of SARS-CoV-2 main protease derived from quaternized P1 groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and structure-activity relationship studies of novel α-ketoamide derivatives targeting the SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Development of the Safe and Broad-Spectrum Aldehyde and Ketoamide Mpro inhibitors Derived from the Constrained α, γ-AA Peptide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Leritrelvir: A Technical Guide to a Novel SARS-CoV-2 Main Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leritrelvir (also known as RAY1216) is a novel, orally bioavailable antiviral agent targeting the main protease (Mpro or 3CLpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). As a critical enzyme in the viral replication cycle, Mpro represents a prime target for therapeutic intervention. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data of this compound. Detailed experimental methodologies for key assays are also presented, alongside visual representations of its mechanism and relevant workflows to support further research and development efforts in the field of antiviral therapeutics.

Chemical Structure and Physicochemical Properties

This compound is a peptidomimetic inhibitor characterized by an α-ketoamide warhead that engages in a covalent interaction with the catalytic cysteine residue of the SARS-CoV-2 main protease.

Chemical Identifiers and Molecular Properties

| Property | Value |

| IUPAC Name | (1S,3aR,6aS)-2-((S)-2-cyclohexyl-2-(2,2,2-trifluoroacetamido)acetyl)-N-((2S)-4-(cyclopentylamino)-3,4-dioxo-1-(2-oxopyrrolidin-3-yl)butan-2-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide |

| CAS Number | 2923310-64-7 |

| Chemical Formula | C₃₁H₄₄F₃N₅O₆ |

| Molecular Weight | 639.72 g/mol |

| SMILES | C1CCC(CC1)--INVALID-LINK--C(=O)C(=O)NC5CCCC5">C@@HNC(=O)C(F)(F)F |

Physicochemical Data

| Property | Value |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C, protect from light. In solvent, store at -80°C for up to 6 months. |

Note: Specific data on melting point, boiling point, and pKa are not publicly available at the time of this writing.

Mechanism of Action

This compound is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for the processing of viral polyproteins into functional proteins required for viral replication and transcription.[1] By binding to the active site of Mpro, this compound blocks its proteolytic activity, thereby halting the viral life cycle.

The mechanism involves the formation of a covalent bond between the α-ketoamide warhead of this compound and the catalytic cysteine residue (Cys145) within the Mpro active site. This interaction leads to a stable enzyme-inhibitor complex, effectively inactivating the protease.

Below is a diagram illustrating the SARS-CoV-2 replication cycle and the point of intervention by this compound.

Preclinical and Clinical Data

In Vitro Antiviral Activity

This compound has demonstrated potent antiviral activity against various SARS-CoV-2 variants in cell-based assays.

Table 1: In Vitro Activity of this compound

| Parameter | SARS-CoV-2 Variant | Cell Line | Value |

| Ki | Wild Type | - | 8.6 nM |

| EC₅₀ | Wild Type | Vero E6 | 95 nM |

| Alpha | Vero E6 | 130 nM | |

| Beta | Vero E6 | 277 nM | |

| Delta | Vero E6 | 97 nM | |

| Omicron BA.1 | Vero E6 | 86 nM | |

| Omicron BA.5 | Vero E6 | 158 nM | |

| EC₉₀ | Wild Type | Vero E6 | 228 nM |

| Alpha | Vero E6 | 351 nM | |

| Beta | Vero E6 | 688 nM | |

| Delta | Vero E6 | 254 nM | |

| Omicron BA.1 | Vero E6 | 208 nM | |

| Omicron BA.5 | Vero E6 | 363 nM | |

| Omicron XBB.1.9 | Vero E6 | 415 nM |

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have shown that this compound is orally bioavailable.

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

| Species | Dose (mg/kg) | Route | Cₘₐₓ (nM) | Tₘₐₓ (h) | AUC₀₋ₗₐₛₜ (nM·h) | T₁/₂ (h) | Oral Bioavailability (F%) |

| Mouse | 10 | PO | 1287 | 2.0 | 5698 | 2.6 | 22 |

| 3 | IV | - | - | 7789 | 3.8 | - | |

| Rat | 10 | PO | 916 | 0.9 | 7429 | 4.3 | 33 |

| 2 | IV | - | - | 4505 | 2.2 | - | |

| Cynomolgus Monkey | 5 | PO | 102 | 1.5 | 458 | 14.9 | 8 |

| 1 | IV | - | - | 1157 | 0.9 | - |

Clinical Efficacy and Safety

A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial (NCT05620160) evaluated the efficacy and safety of this compound in adults with mild-to-moderate COVID-19.[2][3][4]

Efficacy:

-

Treatment with this compound (400 mg, three times daily for 5 days) resulted in a statistically significant reduction in the time to sustained clinical recovery of all 11 COVID-19 symptoms compared to placebo.[2][4]

-

This compound also led to a significant reduction in viral load compared to the placebo group.[3]

Safety and Tolerability:

-

This compound was generally well-tolerated, with a safety profile comparable to placebo.[3][5]

-

The incidence of adverse events was similar between the this compound and placebo groups.[3] The most frequently reported adverse events were hypertriglyceridemia and hyperlipidemia, which were generally mild and nonserious.[2]

Experimental Protocols

In Vitro Antiviral Activity Assay (Illustrative Protocol)

This protocol describes a general method for determining the half-maximal effective concentration (EC₅₀) of a compound against SARS-CoV-2 in a cell-based assay.

Methodology:

-

Cell Seeding: Vero E6 cells are seeded into 96-well plates at a density of 1-2 x 10⁴ cells per well and incubated overnight to allow for cell attachment.

-

Compound Preparation and Addition: this compound is serially diluted in cell culture medium to achieve a range of concentrations. The culture medium is removed from the cells and replaced with the medium containing the different concentrations of this compound.

-

Virus Infection: Cells are infected with a SARS-CoV-2 isolate at a specified multiplicity of infection (MOI).

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Quantification of Viral Activity:

-

CPE Inhibition Assay: The cytopathic effect (CPE) is visually assessed, and cell viability can be quantified using assays such as the MTT or CellTiter-Glo assay.

-

RT-qPCR: Viral RNA is extracted from the cell culture supernatant, and the viral load is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) targeting a specific viral gene.

-

-

Data Analysis: The EC₅₀ value, representing the concentration of the compound that inhibits viral replication by 50%, is calculated by fitting the dose-response data to a four-parameter logistic curve.

Pharmacokinetic Study in Healthy Volunteers (Illustrative Protocol)

This protocol outlines a general design for a Phase 1 clinical trial to assess the safety, tolerability, and pharmacokinetic profile of an investigational drug like this compound.

Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.

Methodology:

-

Subject Enrollment: Healthy adult volunteers are enrolled after providing informed consent and undergoing screening assessments.

-

Dosing:

-

Single Ascending Dose (SAD): Cohorts of subjects receive a single oral dose of this compound or placebo. The dose is escalated in subsequent cohorts based on safety and tolerability data from the previous cohort.

-

Multiple Ascending Dose (MAD): Cohorts of subjects receive multiple oral doses of this compound or placebo over a defined period (e.g., 5-7 days). Dose escalation proceeds as in the SAD phase.

-

-

Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after drug administration. Plasma is separated and stored frozen until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, AUC, and T₁/₂.

-

Safety and Tolerability Monitoring: Safety is monitored throughout the study through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Conclusion

This compound is a promising oral antiviral candidate for the treatment of COVID-19. Its potent inhibition of the SARS-CoV-2 main protease, favorable preclinical pharmacokinetic profile, and demonstrated efficacy and safety in clinical trials support its continued development. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working to combat the ongoing threat of SARS-CoV-2 and future coronavirus outbreaks.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Leritrelvir: A Novel Mpro Inhibitor for COVID-19

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The global COVID-19 pandemic spurred unprecedented research and development efforts to identify effective antiviral therapeutics. A key target for antiviral intervention is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), an enzyme critical for viral replication.[1][2] Leritrelvir (also known as RAY1216) is a novel, orally active α-ketoamide-based peptidomimetic inhibitor of SARS-CoV-2 Mpro.[3][4] Preclinical studies have demonstrated its potent antiviral activity, favorable pharmacokinetic profile, and a high safety margin, positioning it as a promising therapeutic candidate for COVID-19.[5][6] Unlike nirmatrelvir, which requires co-administration with the pharmacokinetic booster ritonavir, this compound's improved pharmacokinetics in animal models suggest it can be effective as a monotherapy.[3][7] This guide provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound functions by specifically targeting and inhibiting the SARS-CoV-2 Mpro.[7] During viral replication, the viral RNA is translated into large polyproteins that must be cleaved into individual, functional non-structural proteins (nsps) to form the replication-transcription complex.[8] Mpro is responsible for the majority of these cleavage events.[2][9]

This compound acts as a slow-tight inhibitor, covalently binding to the catalytic cysteine residue (Cys145) within the Mpro active site via its α-ketoamide warhead.[3][7][10] This binding blocks the enzyme's ability to process the viral polyproteins, thereby halting the viral replication cycle.[2][7] Enzymatic inhibition kinetic analysis revealed that this compound has a significantly longer drug-target residence time (104 minutes) compared to nirmatrelvir (9 minutes), suggesting a more sustained inhibition of the protease.[3]

References

- 1. news-medical.net [news-medical.net]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Essential process for SARS-CoV-2 viral replication visualized [asbmb.org]

- 9. Recent Advances on SARS-CoV-2 Mpro Inhibitors: From Nirmatrelvir to Future Perspectives[v1] | Preprints.org [preprints.org]

- 10. medchemexpress.com [medchemexpress.com]

Leritrelvir: A Technical Guide to a Novel 3C-like Protease Inhibitor for SARS-CoV-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leritrelvir (formerly RAY1216) is a novel, orally bioavailable, α-ketoamide-based peptidomimetic inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for the viral life cycle, processing viral polyproteins into functional non-structural proteins required for viral replication. This compound has demonstrated potent in vitro and in vivo antiviral activity against a range of SARS-CoV-2 variants. Notably, its pharmacokinetic profile in preclinical models suggests the potential for effective monotherapy without the need for a pharmacokinetic booster such as ritonavir. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative preclinical and clinical data, detailed experimental methodologies, and an exploration of its activity against resistance mutations.

Introduction

The COVID-19 pandemic spurred an urgent global effort to develop effective antiviral therapeutics. The SARS-CoV-2 3C-like protease has emerged as a prime target for antiviral drug development due to its highly conserved nature across coronaviruses and its critical role in viral replication.[1] this compound is a direct-acting antiviral that covalently binds to the catalytic cysteine residue (Cys145) in the 3CLpro active site, thereby inhibiting its function.[2][3] Preclinical and clinical studies have shown its potential as a therapeutic option for the treatment of mild-to-moderate COVID-19.[2][4]

Mechanism of Action

This compound functions as a slow-tight binding inhibitor of the SARS-CoV-2 3CLpro.[5] Its α-ketoamide warhead forms a covalent bond with the catalytic Cys145 residue of the protease.[2] This action blocks the enzyme's ability to cleave the viral polyproteins (pp1a and pp1ab) into their functional non-structural protein units, which are essential for the assembly of the viral replication and transcription complex.[6][7] This inhibition ultimately halts viral replication within the host cell. Enzymatic kinetic analyses have shown that this compound has a prolonged drug-target residence time of 104 minutes, which is approximately 12 times longer than that of nirmatrelvir.[2]

Figure 1: this compound's inhibition of the SARS-CoV-2 life cycle.

Quantitative Data

In Vitro Activity

The in vitro inhibitory activity of this compound has been assessed through various enzymatic and cell-based assays. The data demonstrates potent activity against the wild-type SARS-CoV-2 and several variants of concern.

| Parameter | Value | SARS-CoV-2 Strain/Variant | Assay Type | Reference |

| Ki | 8.6 nM | Wild-Type | Enzymatic Inhibition | [5] |

| IC50 | 36 nM | βCoV/KOR/KCDC03/2020 | Cell-based (Vero cells) | [8] |

| EC50 | 95 nM | Wild-Type | Cell-based (Vero E6 cells) | [5] |

| 130 nM | Alpha | Cell-based (Vero E6 cells) | [5] | |

| 277 nM | Beta | Cell-based (Vero E6 cells) | [5] | |

| 97 nM | Delta | Cell-based (Vero E6 cells) | [5] | |

| 86 nM | Omicron BA.1 | Cell-based (Vero E6 cells) | [5] | |

| 158 nM | Omicron BA.5 | Cell-based (Vero E6 cells) | [5] | |

| EC90 | 92 nM | βCoV/KOR/KCDC03/2020 | Cell-based (Vero cells) | [8] |

| 228 nM | Wild-Type | Cell-based | [8] | |

| 351 nM | Alpha | Cell-based | [8] | |

| 688 nM | Beta | Cell-based | [8] | |

| 254 nM | Delta | Cell-based | [8] | |

| 208 nM | Omicron BA.1 | Cell-based | [8] | |

| 363 nM | Omicron BA.5 | Cell-based | [8] | |

| 415 nM | Omicron XBB.1.9.1 | Cell-based | [8] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in various animal models have indicated that this compound has improved properties compared to other 3CLpro inhibitors, potentially allowing for administration without a pharmacokinetic enhancer.

| Species | Dose (mg/kg) | Route | Cmax (nM) | Tmax (h) | AUC(0-last) (nM·h) | T1/2 (h) | Oral Bioavailability (%) | Reference |

| Mouse | 3.0 | IV | - | - | 7789 | 3.8 | - | [5] |

| 10 | PO | 1287 | 2.0 | 5698 | 2.6 | 22 | [5] | |

| Rat | 2.0 | IV | - | - | 4505 | 2.2 | - | [5] |

| 10 | PO | 916 | 0.9 | 7429 | 4.3 | 33 | [5] | |

| Cynomolgus Macaque | 1.0 | IV | - | - | 1157 | 0.9 | - | [5] |

| 5.0 | PO | 102 | 1.5 | 458 | 14.9 | 8 | [5] |

Human Pharmacokinetics (Phase 1)

In a Phase 1 study, this compound was well-tolerated and exhibited a favorable safety profile.

| Parameter | Value | Condition | Reference |

| Tmax | 1.3 - 1.5 h | Single dose (200-1600 mg) | [9] |

| T1/2 | 3 - 10 h | Single dose (200-1600 mg) | [9] |

| Protein Binding Rate | 74.5% - 79.7% | - | [9] |

Preclinical Efficacy (K18-hACE2 Transgenic Mice)

This compound demonstrated significant efficacy in a lethal SARS-CoV-2 challenge model using K18-hACE2 transgenic mice.

| Dose (mg/kg/day) | Survival Rate (%) | Lung Viral Titer Reduction | Reference |

| 600 | 100 | Significant | [2][8] |

| 300 | 43 | Significant | [2][8] |

| 150 | 14 | - | [2] |

Clinical Efficacy (Phase 3, NCT05620160)

A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial evaluated the efficacy and safety of this compound monotherapy in adults with mild-to-moderate COVID-19.[4]

| Endpoint | This compound (400 mg TID) | Placebo | p-value | Reference |

| Median Time to Sustained Clinical Recovery | 251.02 h | 271.33 h | 0.0022 | [4] |

| Viral Load Reduction (Day 4) | 0.82 log10 greater reduction | - | - | [4] |

Experimental Protocols

3CLpro Enzymatic Inhibition Assay (FRET-based)

This protocol describes a representative method for determining the in vitro enzymatic inhibition of SARS-CoV-2 3CLpro.

-

Reagents and Materials:

-

Procedure:

-

Prepare serial dilutions of this compound and control compounds in DMSO.

-

Dispense a small volume (e.g., 60 nL) of the compound dilutions into the microplate wells.[11]

-

Add the 3CLpro enzyme (e.g., 15 nM final concentration) to the wells containing the compounds and incubate for a defined period (e.g., 60 minutes at 37°C) to allow for inhibitor binding.[10][12]

-

Initiate the enzymatic reaction by adding the FRET peptide substrate (e.g., 25 µM final concentration).[12]

-

Continuously monitor the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 460 nm) at room temperature for a set duration (e.g., 60 minutes).[10]

-

The rate of substrate cleavage is determined from the linear phase of the fluorescence signal increase.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-based Antiviral Assay (Cytopathic Effect - CPE)

This protocol outlines a general method for assessing the antiviral activity of this compound in a cell-based model by measuring the inhibition of virus-induced cytopathic effect.

-

Reagents and Materials:

-

Vero E6 cells or another susceptible cell line.

-

SARS-CoV-2 virus stock.

-

Cell culture medium (e.g., MEM with 2% FBS).

-

This compound and control compounds dissolved in DMSO.

-

96-well or 384-well clear-bottom tissue culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo).

-

-

Procedure:

-

Seed the microplates with Vero E6 cells and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of this compound and control compounds in cell culture medium.

-

Remove the old medium from the cell plates and add the compound dilutions.

-

In a separate tube, inoculate the cells by adding a predetermined multiplicity of infection (MOI) of SARS-CoV-2 (e.g., MOI of 0.002).[11]

-

Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours at 37°C, 5% CO2).[11]

-

Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions and measuring the resulting signal (e.g., luminescence).

-

Calculate the percentage of CPE reduction for each compound concentration relative to untreated virus-infected and uninfected controls.

-

Determine the EC50 (50% effective concentration) value from the dose-response curve.

-

Concurrently, assess cytotoxicity (CC50) in uninfected cells treated with the same compound concentrations.

-

Resistance Profile

The emergence of drug-resistant viral variants is a significant concern for all antiviral therapies. Studies have shown that this compound maintains potent inhibitory activity against some nirmatrelvir-resistant Mpro mutants. For instance, the E166V mutation in Mpro can reduce the susceptibility to nirmatrelvir, but this compound has been reported to remain effective against such mutants, highlighting its potential utility in the context of emerging resistance.[13]

Drug Development and Screening Workflow

The development of a 3CLpro inhibitor like this compound follows a structured pipeline from initial discovery to clinical application. This process involves target identification, high-throughput screening, lead optimization, preclinical evaluation in animal models, and finally, multi-phase clinical trials in humans.

Figure 2: General workflow for antiviral drug discovery.

Conclusion

This compound is a promising 3C-like protease inhibitor with potent antiviral activity against SARS-CoV-2 and its variants. Its mechanism of action, characterized by slow-tight binding and a long drug-target residence time, contributes to its efficacy. The preclinical pharmacokinetic data supporting its use as a monotherapy is a significant advantage, potentially reducing drug-drug interactions associated with pharmacokinetic boosters. The comprehensive data from in vitro, in vivo, and clinical studies underscore its potential as a valuable therapeutic agent in the management of COVID-19. Further research and real-world evidence will continue to define its role in the evolving landscape of SARS-CoV-2 treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The main protease 3CLpro of the SARS-CoV-2 virus: how to turn an enemy into a helper - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Coronavirus - Wikipedia [en.wikipedia.org]

- 7. psu.edu [psu.edu]

- 8. Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single-dose tolerability and pharmacokinetics of this compound in Chinese patients with hepatic impairment and healthy matched controls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. bdb99.ucsd.edu [bdb99.ucsd.edu]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of Leritrelvir (also known as RAY1216), a novel α-ketoamide based peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro). This compound has demonstrated potent and broad-spectrum activity against various coronaviruses, positioning it as a significant candidate for the treatment of COVID-19. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Mechanism of Action

This compound is an inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] This enzyme is critical for the replication of coronaviruses as it cleaves viral polyproteins into functional non-structural proteins.[2][3] By binding to the active site of Mpro, this compound blocks this cleavage process, thereby inhibiting viral replication.[2] Enzymatic inhibition kinetic analysis has shown that this compound is a slow-tight inhibitor with a Ki of 8.6 nM and has a drug-target residence time of 104 minutes, which is approximately 12 times slower to dissociate from the protease-leritrelvir complex compared to nirmatrelvir.[1] The crystal structure of the SARS-CoV-2 Mpro:this compound complex reveals that this compound covalently attaches to the catalytic Cys145 through its α-ketoamide warhead.[1]

Quantitative Antiviral Activity

This compound has demonstrated potent in vitro activity against a range of SARS-CoV-2 variants. The following tables summarize the key efficacy parameters from various studies.

Table 1: In Vitro Efficacy of this compound against SARS-CoV-2 Variants

| Virus Strain/Variant | Cell Line | EC90 (nM) | IC50 (nM) | Reference |

| SARS-CoV-2 (Wild-type) | Vero | 228 | - | [4][5] |

| SARS-CoV-2 (βCoV/KOR/KCDC03/2020) | Vero | 92 | 36 | [4][5] |

| Alpha Variant | Vero | 351 | - | [4][5] |

| Beta Variant | Vero | 688 | - | [4][5] |

| Delta Variant | Vero | 254 | - | [4][5] |

| Omicron BA.1 | Vero | 208 | - | [4][5] |

| Omicron BA.5 | Vero | 363 | - | [4][5] |

| Omicron XBB.1.9.1 | Vero | 415 | - | [4][5] |

Table 2: Comparative In Vitro Mpro Inhibitory Activity

| Compound | Target | Ki (nM) | IC50 (nM) | Reference |

| This compound | SARS-CoV-2 Mpro | 8.6 | 8.4 | [1][6] |

| Nirmatrelvir | SARS-CoV-2 Mpro | - | - | [1] |

Broad-Spectrum Activity

Recent studies have highlighted this compound's potential as a broad-spectrum antiviral against various coronaviruses. It maintains strong inhibitory activity (IC50 < 1 µM) against Mpro from different coronaviruses, suggesting its utility in treating infections caused by other pathogenic α- and β-coronaviruses.[7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are generalized protocols based on commonly used methods for assessing in vitro antiviral activity and enzyme inhibition.

Cell-Based Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay determines the ability of a compound to inhibit the virus-induced cell death.

Materials:

-

Vero or VeroE6 cells

-

SARS-CoV-2 virus stock

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Seed Vero or VeroE6 cells in 96-well plates and incubate overnight to form a monolayer.

-

Prepare serial dilutions of this compound in DMEM.

-

Remove the culture medium from the cells and add the diluted this compound.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the plates for a period sufficient to observe cytopathic effects in the virus control wells (typically 3-5 days).

-

Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Calculate the EC50 value, which is the concentration of this compound that protects 50% of cells from virus-induced death.

Mpro Enzymatic Inhibition Assay (FRET-based)

This assay measures the direct inhibition of the Mpro enzyme by this compound.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

Fluorogenic Mpro substrate (e.g., containing a FRET pair)

-

Assay buffer

-

This compound

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Dilute the recombinant Mpro enzyme in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the diluted this compound and Mpro to the wells of a 384-well plate and incubate for a pre-determined time.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the fluorescence signal over time using a fluorescence plate reader.

-

Calculate the rate of substrate cleavage from the fluorescence data.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the Mpro enzymatic activity.

Conclusion

This compound demonstrates potent in vitro antiviral activity against a broad range of coronaviruses, including multiple SARS-CoV-2 variants. Its mechanism of action as a slow-tight inhibitor of the main protease, coupled with its favorable preclinical data, underscores its potential as a valuable therapeutic agent for COVID-19. The provided data and protocols serve as a technical resource for researchers and drug development professionals working on the discovery and development of novel antiviral therapies.

References

- 1. This compound for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 [frontiersin.org]

- 5. Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. news-medical.net [news-medical.net]

Leritrelvir's Interaction with SARS-CoV-2 Main Protease: A Technical Deep Dive

For Immediate Release

GUANGZHOU, China – November 19, 2025 – This technical guide provides an in-depth analysis of the target binding and enzyme inhibition kinetics of leritrelvir (also known as RAY1216), a potent, orally active inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). Developed by Guangdong Raynovent Biotech Co., Ltd., this compound has demonstrated significant antiviral activity against various SARS-CoV-2 variants and has been approved for COVID-19 treatment in China.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Mechanism: Covalent Inhibition of a Key Viral Enzyme

This compound is a peptidomimetic inhibitor featuring an α-ketoamide warhead that specifically targets the catalytic dyad of the SARS-CoV-2 Mpro.[2][3] The Mpro is a cysteine protease crucial for the cleavage of viral polyproteins, a process essential for viral replication.[4] this compound acts as a slow-tight binding inhibitor, forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[3][5] This covalent modification effectively inactivates the enzyme, thereby halting viral replication.[3]

The interaction between this compound and Mpro is characterized by a two-step mechanism: an initial reversible binding to form an enzyme-inhibitor complex, followed by the formation of a stable covalent bond.[6] This mechanism contributes to its prolonged inhibitory effect.

Quantitative Analysis of this compound's Efficacy

The potency and binding characteristics of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory activity and binding kinetics.

| Parameter | Value | Description |

| Ki | 8.6 nM | The inhibition constant, indicating the binding affinity of this compound to the SARS-CoV-2 Mpro.[3][5] |

| Drug-Target Residence Time | 104 min | The duration for which this compound remains bound to the Mpro, indicating a prolonged inhibitory effect.[3][5] |

| IC50 (Vero cells) | 36 nM | The half-maximal inhibitory concentration against the SARS-CoV-2 βCoV/KOR/KCDC03/2020 strain in Vero cells.[7] |

| EC90 (Vero cells) | 92 nM | The 90% effective concentration against the SARS-CoV-2 βCoV/KOR/KCDC03/2020 strain in Vero cells.[7] |

| SARS-CoV-2 Variant | EC90 (nM) |

| Wild-type | 228 |

| Alpha | 351 |

| Beta | 688 |

| Delta | 254 |

| Omicron BA.1 | 208 |

| Omicron BA.5 | 363 |

| Omicron XBB.1.9 | 415 |

Table 2: this compound's 90% maximal effective concentration (EC90) against various SARS-CoV-2 variants in in-vitro pharmacological analyses.[7]

Experimental Protocols

This section details the methodologies employed in the key experiments to determine the binding and inhibitory characteristics of this compound.

Mpro Enzymatic Activity Assay (FRET-based)

A fluorescence resonance energy transfer (FRET) assay is a standard method to measure the activity of Mpro and the inhibitory effects of compounds like this compound.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., a quenched peptide containing the Mpro cleavage site)

-

Assay buffer (e.g., 10 mM Tris, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 8.0)[8]

-

This compound (or other test inhibitors) dissolved in DMSO

-

384-well black, flat-bottom assay plates

-

Fluorescence plate reader

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized Mpro in assay buffer to a stock concentration (e.g., 1 mg/mL) and store in aliquots at -80°C. Dilute to the final working concentration in assay buffer before use.[2]

-

Dissolve the FRET substrate in DMSO to create a stock solution (e.g., 10 mM) and store at -20°C, protected from light. Dilute to the final working concentration in assay buffer.[2]

-

Prepare a serial dilution of this compound in DMSO.

-

-

Assay Procedure:

-

Dispense a small volume (e.g., 1 µL) of the serially diluted this compound or DMSO (for controls) into the wells of the 384-well plate.[2]

-

Add the Mpro solution to each well, except for the no-enzyme control wells.[2]

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[2]

-

Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.[2]

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 30-60 minutes).[2]

-

Calculate the initial velocity of the reaction for each well from the linear portion of the fluorescence versus time plot.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based Antiviral Activity Assay

This assay determines the efficacy of this compound in inhibiting viral replication in a cellular context.

Materials:

-

Vero E6 cells (or other susceptible cell lines)

-

SARS-CoV-2 virus stock (wild-type or variants of concern)

-

Cell culture medium (e.g., DMEM supplemented with FBS)

-

This compound

-

Reagents for quantifying cell viability (e.g., CellTiter-Glo) or viral load (e.g., RT-qPCR)

Protocol:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate until they form a confluent monolayer.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the cells.

-

Viral Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) to allow for viral replication.[3]

-

Quantification of Antiviral Activity:

-

Cytopathic Effect (CPE) Reduction Assay: Visually assess the reduction in virus-induced cell death in the presence of the inhibitor.

-

Cell Viability Assay: Measure cell viability using a reagent like CellTiter-Glo to quantify the protective effect of the inhibitor.

-

Viral Load Quantification: Measure the viral RNA levels in the supernatant using RT-qPCR to determine the reduction in viral replication.

-

-

Data Analysis: Calculate the EC50 (half-maximal effective concentration) by plotting the percentage of viral inhibition against the logarithm of the drug concentration.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.

References

- 1. This compound for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 [frontiersin.org]

- 6. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Early research on the efficacy of Leritrelvir monotherapy

An In-depth Technical Guide on Early Research into the Efficacy of Leritrelvir Monotherapy

This technical guide provides a comprehensive overview of the early research on the efficacy of this compound as a monotherapy for the treatment of mild to moderate COVID-19. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visual representations of the mechanism of action and clinical trial workflow.

Mechanism of Action

This compound is an orally administered antiviral agent that functions as a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CL protease.[1][2] This enzyme is critical for the replication of the virus as it is responsible for cleaving viral polyproteins into functional non-structural proteins.[2] By binding to the active site of the Mpro, this compound blocks this cleavage process, thereby disrupting viral replication and reducing the viral load in infected individuals.[1][2] Preclinical studies have indicated that this compound has a potent antiviral activity against various SARS-CoV-2 variants.[3][4]

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

Clinical Efficacy Data

The primary source of clinical data on this compound monotherapy is a multicenter, randomized, double-blind, placebo-controlled phase 3 trial conducted in China.[4] This study evaluated the efficacy and safety of this compound in adults with mild to moderate COVID-19 who did not require hospitalization.[3][4]

Primary Efficacy Endpoint

The primary endpoint of the phase 3 trial was the time from the first dose to the sustained clinical recovery of 11 COVID-19 symptoms.[4][5]

| Metric | This compound Group (n=680) | Placebo Group (n=679) | p-value | Hazard Ratio (95% CI) |

| Median Time to Sustained Clinical Recovery (hours) | 251.02 (IQR 188.95–428.68) | 271.33 (IQR 219.00–529.63) | 0.0022 | 1.20 (1.07–1.35) |

| Table 1: Time to Sustained Clinical Recovery in the Intention-to-Treat (ITT) Population |

Subgroup Analysis of Clinical Recovery

Further analysis revealed significant differences in the time to sustained clinical recovery in specific subgroups.[3][4]

| Subgroup | Difference in Median Time to Recovery (this compound vs. Placebo) |

| Positive Viral Nucleic Acid Test ≤72 hours | 33.9 hours shorter in the this compound group |

| Baseline Viral Load >8 log10 Copies/mL | 51.3 hours shorter in the this compound group |

| Table 2: Subgroup Analysis for Median Time to Sustained Clinical Recovery [3][4] |

Virological Outcome

This compound demonstrated a significant impact on viral load reduction compared to the placebo.[3][4]

| Metric | Outcome |

| Viral Load Reduction on Day 4 | 0.82 log10 copies/mL lower in the this compound group compared to placebo |

| Table 3: Viral Load Reduction [3][4] |

A phase 2 clinical trial also showed that this compound monotherapy resulted in a shorter duration of viral shedding compared to placebo.[6]

| Group | Duration of Viral Shedding (hours) | Reduction vs. Placebo (days) |

| This compound Monotherapy | 166 | 4.2 |

| Placebo | Not specified | N/A |

| Table 4: Duration of Viral Shedding in Phase 2 Trial [6] |

Safety Profile

This compound monotherapy was found to have a good safety profile with no serious safety concerns.

| Adverse Event (AE) Category | This compound Group (n=680) | Placebo Group (n=679) |

| Any Adverse Events | 315 (46.46%) | 292 (43.52%) |

| Treatment-Relevant AEs | 218 (32.15%) | 186 (27.72%) |

| Hypertriglyceridemia (≥5% of participants) | 79 (11.7%) | 70 (10.4%) |

| Hyperlipidemia (≥5% of participants) | 60 (8.8%) | 52 (7.7%) |

| COVID-19 Pneumonia | 1 | 2 |

| Table 5: Incidence of Adverse Events [4] |

No participants in either group progressed to severe COVID-19 by day 29.[3][4]

Experimental Protocols

Phase 3 Clinical Trial Methodology

The pivotal phase 3 study was a randomized, double-blind, placebo-controlled, multicenter trial conducted at 29 clinical sites in China.[4]

-

Participants: Enrolled patients were between 18 and 75 years old with a diagnosis of mild or moderate COVID-19 not requiring hospitalization.[3][4] Participants had a positive SARS-CoV-2 nucleic acid test and at least one of 11 COVID-19 symptoms within 48 hours before randomization.[3][4] The interval between the first positive test and randomization was no more than 120 hours (5 days).[3][4]

-

Randomization and Treatment: A total of 1359 patients were randomized in a 1:1 ratio to receive either oral this compound (400 mg three times daily) or a placebo for a 5-day course.[4]

-

Endpoints: The primary efficacy endpoint was the time to sustained clinical recovery of all 11 specified symptoms.[4][5] The safety endpoint was the incidence of adverse events.[4][5]

-

Analysis: The primary and safety analyses were performed on the intention-to-treat (ITT) population.

Caption: Workflow of the Phase 3 clinical trial for this compound monotherapy.

Preclinical Studies

Preclinical investigations demonstrated this compound's potent antiviral properties and favorable pharmacokinetics.[6][7] An in vivo efficacy study in K18-hACE2 mice infected with the Delta variant of SARS-CoV-2 showed dose-dependent inhibition of the virus.[6][7]

| Dose | Inhibition Rate |

| 300 mg/kg | 42.86% |

| 600 mg/kg | 100% |

| Table 6: In Vivo Efficacy of this compound in K18-hACE2 Mice [6][7] |

These studies also showed that this compound significantly reduced viral titers in the lungs of infected mice and led to improvements in lung pathology.[6][7]

Conclusion

Early research, particularly a large-scale phase 3 clinical trial, indicates that this compound monotherapy is an effective and well-tolerated treatment for adults with mild to moderate COVID-19. It significantly reduces the time to clinical recovery and lowers viral load without raising serious safety concerns. These findings suggest that this compound could be a valuable therapeutic option, especially as it does not require co-administration with ritonavir, which can simplify treatment regimens and reduce the potential for drug-drug interactions.[5][8]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound for the treatment of mild or moderate COVID-19 without co-administered ritonavir: a multicentre randomised, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 [frontiersin.org]

- 7. Model informed dose regimen optimizing in development of this compound for the treatment of mild or moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

Methodological & Application

Leritrelvir Dosage and Administration in In Vivo Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing, administration, and experimental protocols for Leritrelvir (also known as RAY1216) in in vivo mouse model studies, based on available preclinical data. This compound is a potent, orally active inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle.[1][2]

Mechanism of Action

This compound functions as a covalent inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro).[1][2] By binding to the catalytic cysteine residue (Cys145) in the active site of the enzyme, it blocks the cleavage of viral polyproteins, which is an essential step for viral replication and assembly.[1][2] This targeted inhibition ultimately suppresses viral propagation.

References

Application Notes and Protocols for the Research-Scale Synthesis of Leritrelvir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leritrelvir (also known as RAY1216) is a potent, orally active antiviral agent targeting the SARS-CoV-2 main protease (Mpro or 3CLpro).[1][2] Developed by Guangdong Raynovent Biotech Co., Ltd., it has received conditional marketing approval in China for the treatment of mild to moderate COVID-19.[3] this compound is a peptidomimetic inhibitor that features an α-ketoamide warhead, which covalently binds to the catalytic cysteine (Cys145) in the Mpro active site.[1][4] This inhibition prevents the proteolytic processing of viral polyproteins, a crucial step in the viral replication cycle, thus halting the propagation of the virus. For research purposes, the synthesis of this compound enables further investigation into its mechanism of action, potential for treating emerging coronaviruses, and development of second-generation inhibitors.

These application notes provide an overview of the synthesis of this compound for research applications, its mechanism of action, and relevant quantitative data. While a detailed, step-by-step experimental protocol from the primary literature's supplementary information was not publicly accessible, the general synthetic strategy is outlined based on available information.

Mechanism of Action

This compound functions as a slow-tight binding inhibitor of the SARS-CoV-2 3CL protease.[2] The virus synthesizes two large polyproteins, pp1a and pp1ab, which require cleavage by viral proteases to release functional non-structural proteins (nsps) essential for viral replication and transcription. The 3CL protease is responsible for the majority of these cleavage events.

The mechanism of inhibition involves the following steps:

-

Binding: this compound, mimicking the natural peptide substrate, binds to the active site of the 3CL protease.

-

Covalent Modification: The electrophilic α-ketoamide "warhead" of this compound is attacked by the nucleophilic thiol group of the catalytic cysteine residue (Cys145) in the protease's active site.

-

Formation of a Reversible Covalent Bond: This reaction forms a thiohemiketal adduct, a stable, reversible covalent bond between the inhibitor and the enzyme.[4]

-

Inhibition of Proteolytic Activity: The formation of this adduct blocks the active site, preventing the protease from cleaving the viral polyproteins.

-

Disruption of Viral Replication: By inhibiting polyprotein processing, this compound effectively halts the assembly of the viral replication and transcription complex, thereby suppressing viral replication.

Quantitative Data

The following tables summarize key quantitative data for this compound (RAY1216) from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Description |

| Ki | 8.6 nM | Inhibition constant against SARS-CoV-2 3CL protease.[2] |

| Drug-Target Residence Time | 104 minutes | The duration of binding to the 3CL protease.[2] |

Table 2: Antiviral Activity (EC50) of this compound Against SARS-CoV-2 Variants [1]

| SARS-CoV-2 Variant | EC50 (nM) |

| Wild Type | 116 |

| Alpha | 80 |

| Beta | 88 |

| Delta | 69 |

| Omicron BA.1 | 81 |

| Omicron BA.5 | 91 |

| Omicron XBB.1.9.1 | 135 |

Experimental Protocols

Synthesis of this compound (RAY1216)

While a detailed step-by-step synthesis protocol for this compound is not publicly available, the chemical synthesis has been reported in the supplementary information of a publication by Chen X, et al. in Nature Microbiology (2024).[1] The synthesis is described as a multi-step process. Based on the structure of this compound, a convergent synthesis approach is likely employed, involving the preparation of key fragments followed by their coupling.

Key Structural Features and Likely Synthetic Intermediates:

-

(2S)-2-cyclohexyl-2-[(2,2,2-trifluoroacetyl)amino]acetyl moiety: This fragment can be synthesized from L-cyclohexylglycine, followed by trifluoroacetylation.

-

(3S,3aS,6aR)-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid: A bicyclic proline analog that forms the core of the P2 group.

-

α-ketoamide "warhead" and P1 glutamine mimic: This part of the molecule, N-[(2S)-4-(cyclopentylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl], would likely be constructed from a pyroglutamic acid derivative and involve the formation of the α-ketoamide, a critical step for its inhibitory activity.

General Peptidomimetic Synthesis Workflow:

The synthesis of peptidomimetic inhibitors like this compound typically involves a series of amide bond formations and the introduction of non-natural amino acid analogs. The following diagram illustrates a conceptual workflow for such a synthesis.

Materials and Reagents (Hypothetical based on structure):

-

Protected amino acid precursors (e.g., Boc- or Fmoc-protected L-cyclohexylglycine, pyroglutamic acid derivatives)

-

Bicyclic proline analog

-

Trifluoroacetic anhydride or related trifluoroacetylating agent

-

Peptide coupling reagents (e.g., HATU, HOBt, EDC)

-

Bases (e.g., DIPEA, triethylamine)

-

Solvents (e.g., DMF, DCM, acetonitrile)

-

Reagents for α-ketoamide formation

-

Cyclopentylamine

-

Purification media (e.g., silica gel, reverse-phase HPLC columns)

General Procedure for Amide Coupling (Exemplary):

-

Dissolve the N-protected amino acid fragment in an appropriate aprotic solvent (e.g., DMF).

-

Add the peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the mixture for a few minutes to activate the carboxylic acid.

-

Add the amine-bearing fragment to the reaction mixture.

-

Allow the reaction to proceed at room temperature until completion, monitoring by TLC or LC-MS.

-

Perform an aqueous work-up to remove excess reagents and byproducts.

-

Purify the resulting coupled product by flash column chromatography.

Characterization: The final product and intermediates should be characterized by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the chemical structure.

-

High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC) to assess purity.

In Vitro 3CL Protease Inhibition Assay (General Protocol)

This protocol describes a general method for evaluating the inhibitory activity of synthesized this compound against SARS-CoV-2 3CL protease using a fluorescence resonance energy transfer (FRET)-based assay.

Materials:

-

Recombinant SARS-CoV-2 3CL protease

-